Diethyl(piperidin-2-ylmethyl)amine dihydrochloride
CAS No.: 120990-93-4
Cat. No.: VC8218426
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120990-93-4 |
|---|---|
| Molecular Formula | C10H24Cl2N2 |
| Molecular Weight | 243.21 g/mol |
| IUPAC Name | N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H |
| Standard InChI Key | RFCSDISMBSJWSY-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |
| Canonical SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is the hydrochloride salt of the parent amine, N,N-diethyl-2-piperidinemethanamine. Its molecular formula, C₁₀H₂₄Cl₂N₂, reflects the incorporation of two chlorine atoms from hydrochloric acid, which protonate the amine groups. The compound’s molecular weight of 243.21 g/mol is computed using PubChem’s standardized algorithms .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1219964-56-3 |
| IUPAC Name | N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride |
| Molecular Formula | C₁₀H₂₄Cl₂N₂ |
| Molecular Weight | 243.21 g/mol |
| Parent Compound CID | 254287 |
Structural Features
The compound’s 2D structure consists of a piperidine ring (a six-membered amine heterocycle) with a methylamine side chain at the 2-position, substituted by two ethyl groups. The dihydrochloride salt form enhances solubility and stability, critical for synthetic applications. PubChem’s 3D conformer models illustrate a chair conformation for the piperidine ring, minimizing steric strain, while the ethyl groups adopt equatorial positions .
Synthesis and Industrial Applications
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a 5-HT₁F receptor agonist investigated for migraine treatment. The diethylamine moiety facilitates nucleophilic substitutions, while the piperidine ring contributes to binding affinity at serotonin receptors .
Research and Development Context
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